molecular formula C22H18N2O4 B12599295 2-(Anilinomethyl)-1-(3-nitrophenyl)-3-phenylpropane-1,3-dione CAS No. 649560-59-8

2-(Anilinomethyl)-1-(3-nitrophenyl)-3-phenylpropane-1,3-dione

Cat. No.: B12599295
CAS No.: 649560-59-8
M. Wt: 374.4 g/mol
InChI Key: QLCUPKFSNARAOI-UHFFFAOYSA-N
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Description

2-(Anilinomethyl)-1-(3-nitrophenyl)-3-phenylpropane-1,3-dione is a complex organic compound characterized by its unique structure, which includes an anilinomethyl group, a nitrophenyl group, and a phenylpropane-dione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Anilinomethyl)-1-(3-nitrophenyl)-3-phenylpropane-1,3-dione typically involves multi-step organic reactionsThe reaction conditions often require anhydrous environments and specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(Anilinomethyl)-1-(3-nitrophenyl)-3-phenylpropane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted anilinomethyl derivatives.

Scientific Research Applications

2-(Anilinomethyl)-1-(3-nitrophenyl)-3-phenylpropane-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Anilinomethyl)-1-(3-nitrophenyl)-3-phenylpropane-1,3-dione involves its interaction with specific molecular targets. For instance, as an inhibitor of PqsD, it binds tightly to the enzyme, disrupting the biosynthesis of signal molecules essential for bacterial communication and biofilm formation . This tight-binding mode of action is crucial for its efficacy as an anti-infective agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Anilinomethyl)-1-(3-nitrophenyl)-3-phenylpropane-1,3-dione stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit PqsD with high specificity and potency makes it a valuable compound in both research and potential therapeutic applications .

Properties

CAS No.

649560-59-8

Molecular Formula

C22H18N2O4

Molecular Weight

374.4 g/mol

IUPAC Name

2-(anilinomethyl)-1-(3-nitrophenyl)-3-phenylpropane-1,3-dione

InChI

InChI=1S/C22H18N2O4/c25-21(16-8-3-1-4-9-16)20(15-23-18-11-5-2-6-12-18)22(26)17-10-7-13-19(14-17)24(27)28/h1-14,20,23H,15H2

InChI Key

QLCUPKFSNARAOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(CNC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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